molecular formula C21H20N2OS B2794838 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899910-34-0

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2794838
CAS RN: 899910-34-0
M. Wt: 348.46
InChI Key: ARIZWPKKTVGARI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Chemical Structure and Reactivity

1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione belongs to the family of compounds known as diazaspiro compounds. These compounds are notable for their unique structural features, including the presence of a spiro-joined cyclohexane ring and a diaza (nitrogen-containing) component. Research by Silaichev et al. (2013) shows that compounds in this family, including similar diazaspiro nonanes, have been synthesized and analyzed for their crystalline and molecular structures through X-ray analysis (Silaichev et al., 2013).

Potential Applications in Material Science

Given the unique structural properties of diazaspiro compounds, they may have potential applications in material science. These could include the development of new polymeric materials or as components in the creation of novel composites. Their structural stability and unique chemical properties make them candidates for exploration in various material science applications.

Applications in Organic Synthesis

Diazaspiro compounds, including this compound, may also have applications in organic synthesis. Their chemical reactivity can be leveraged to synthesize complex organic molecules, potentially serving as intermediates or catalysts in synthetic routes. The work by Bubnov et al. (2011) on similar compounds highlights the potential of diazaspiro nonanes in organic synthesis, indicating their utility in creating diverse chemical structures (Bubnov et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

properties

IUPAC Name

[2-(4-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-9-11-16(12-10-15)18-20(25)23(21(22-18)13-5-6-14-21)19(24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIZWPKKTVGARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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